1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol
Overview
Description
1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a but-2-yn-1-yloxy group and an ethan-1-ol group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and but-2-yn-1-ol.
Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Synthetic Route: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxyacetophenone is replaced by the but-2-yn-1-yloxy group.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways involved may include signal transduction pathways, such as the MAPK/ERK pathway, which plays a role in cell proliferation and survival.
Comparison with Similar Compounds
1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-one and 1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-amine share structural similarities but differ in functional groups.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing research for potential therapeutic applications.
Properties
IUPAC Name |
1-(4-but-2-ynoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-4-9-14-12-7-5-11(6-8-12)10(2)13/h5-8,10,13H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVQHXPZCPDHRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=CC=C(C=C1)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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